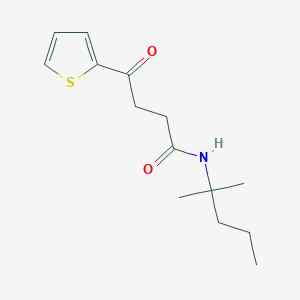
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is a complex organic compound with a unique structure that includes a thiophene ring, a butanamide backbone, and a 2-methylpentan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide typically involves multiple steps, starting with the preparation of the thiophene ring and the butanamide backbone. One common method involves the acylation of thiophene with a suitable acyl chloride, followed by the introduction of the 2-methylpentan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amide bond under mild conditions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Alkylated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
- 2-methylpentan-2-yl derivatives
Uniqueness
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is unique due to its combination of a thiophene ring and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
N-(2-methylpentan-2-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-4-9-14(2,3)15-13(17)8-7-11(16)12-6-5-10-18-12/h5-6,10H,4,7-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSPYYLKCSQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)CCC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-4-methyl-N-[4-(2,2,2-trifluoroethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B6621355.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6621356.png)
![(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B6621369.png)
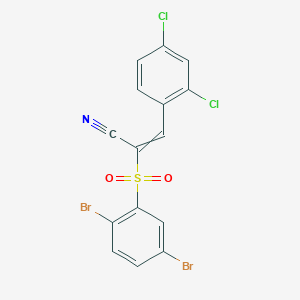
![N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B6621384.png)
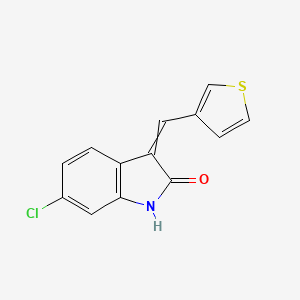
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6621396.png)
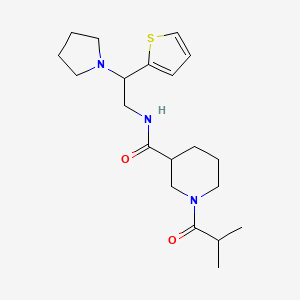
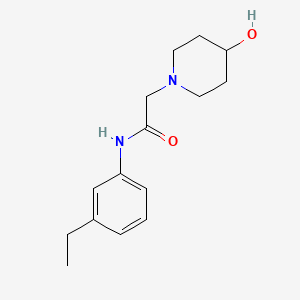
![N-[3-[4-(2-methoxyphenoxy)anilino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B6621437.png)
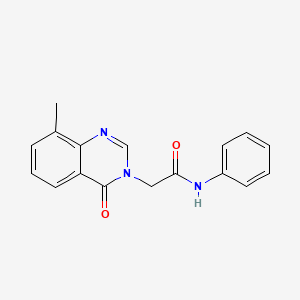
![N-(3-chlorophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6621451.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B6621456.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-cyanophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B6621457.png)
